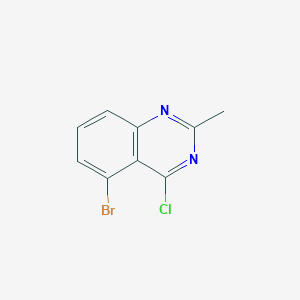

5-Bromo-4-chloro-2-methylquinazoline

Description

Significance of the Quinazoline (B50416) Scaffold in Contemporary Chemical Research

The quinazoline scaffold is often referred to as a "privileged structure" in medicinal chemistry. nih.gov This distinction arises from its ability to bind to a wide range of biological targets, leading to a broad array of pharmacological effects. ekb.eg Extensive research has demonstrated that quinazoline derivatives possess potent activities, including anticancer, anti-inflammatory, antibacterial, antifungal, antiviral, and antihypertensive properties. frontiersin.orgmdpi.comekb.eg

The anticancer activity of this scaffold has been particularly well-established. ekb.eg Several approved anticancer drugs, such as gefitinib, erlotinib, and lapatinib, are built upon the 4-anilinoquinazoline (B1210976) framework. mdpi.comnih.gov These molecules function by inhibiting receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR), which are often overexpressed in malignant tumors. nih.govbohrium.com Beyond oncology, the quinazoline core is integral to drugs developed for conditions ranging from hypertension to Alzheimer's disease, highlighting its remarkable therapeutic versatility. mdpi.comijirset.com

The structural flexibility of the quinazoline ring system allows for substitutions at multiple positions, enabling the creation of large libraries of compounds for screening and development. frontiersin.org This synthetic accessibility, combined with its proven biological importance, ensures that the quinazoline scaffold remains an area of intense focus in modern chemical and pharmaceutical research. bohrium.combenthamdirect.com

Table 1: Examples of Marketed Drugs Featuring the Quinazoline Scaffold

| Drug Name | Therapeutic Class | Mechanism of Action |

|---|---|---|

| Prazosin | Antihypertensive | α1-adrenergic receptor antagonist |

| Gefitinib | Anticancer | EGFR tyrosine kinase inhibitor |

| Erlotinib | Anticancer | EGFR tyrosine kinase inhibitor |

| Lapatinib | Anticancer | Dual EGFR and HER2 tyrosine kinase inhibitor |

| Vandetanib | Anticancer | Kinase inhibitor (VEGFR, EGFR, RET) |

Overview of Halogenated Quinazolines within Academic Research Contexts

Halogenated quinazolines are pivotal building blocks in synthetic chemistry, prized for their utility as versatile intermediates. mdpi.comresearchgate.net The carbon-halogen bond (C-X, where X = Cl, Br, I) on the quinazoline ring is a key site for chemical modification, particularly through transition metal-catalyzed cross-coupling reactions. mdpi.com Methods such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions leverage these halogenated precursors to form new carbon-carbon and carbon-heteroatom bonds. mdpi.comresearchgate.net

This synthetic strategy allows researchers to systematically modify the quinazoline structure, attaching a wide variety of functional groups to explore structure-activity relationships (SAR). nih.gov The differential reactivity of various halogens (C-I > C-Br >> C-Cl) can be exploited for selective, stepwise functionalization of poly-halogenated quinazolines. mdpi.com

The compound 5-Bromo-4-chloro-2-methylquinazoline is a prime example of such a synthetic intermediate. The chlorine atom at position 4 is particularly susceptible to nucleophilic aromatic substitution, a common first step in the synthesis of 4-anilinoquinazolines, the class to which many EGFR inhibitors belong. nih.govmdpi.com The bromine at position 5 offers another potential site for modification, allowing for the creation of more complex, polysubstituted final products. The strategic placement of these two distinct halogen atoms makes it a valuable tool for medicinal chemists designing novel bioactive agents.

Table 2: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1823899-28-0 chemscene.com |

| Molecular Formula | C₉H₆BrClN₂ chemscene.com |

| Molecular Weight | 257.51 g/mol chemscene.com |

| Structure | A quinazoline core substituted with a bromine atom at the 5-position, a chlorine atom at the 4-position, and a methyl group at the 2-position. |

| Role in Research | Chemical intermediate for the synthesis of polysubstituted quinazoline derivatives. |

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-chloro-2-methylquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2/c1-5-12-7-4-2-3-6(10)8(7)9(11)13-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRQZSSBKXDSLKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=CC=C2)Br)C(=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational Chemistry and Theoretical Studies of Halogenated Quinazolines

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of electronic structure, molecular geometries, and energetic properties. For halogenated quinazolines, DFT is instrumental in dissecting their chemical behavior. nih.govnih.gov

Prediction of Spectroscopic Parameters and Conformational Preferences

DFT calculations allow for the prediction of various spectroscopic properties, which is invaluable for structure confirmation and characterization. By optimizing the molecular geometry of a compound like 5-Bromo-4-chloro-2-methylquinazoline, its vibrational frequencies (IR and Raman), and nuclear magnetic resonance (NMR) chemical shifts can be computed. nih.govnih.gov

Theoretical vibrational spectra are often calculated using methods like B3LYP with a basis set such as 6-311G(d,p). nih.gov The calculated frequencies can be compared with experimental FT-IR and Raman spectra to aid in the assignment of vibrational modes. nih.gov

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted. While this requires significant computational resources and careful methodology selection to achieve high accuracy, it can be a powerful tool for distinguishing between isomers or confirming complex structures where experimental data is ambiguous. nih.govrogue-scholar.org The accuracy of predicted shifts depends heavily on the chosen functional, basis set, and the inclusion of solvent effects. mdpi.com For halogenated compounds, relativistic effects may also need to be considered for heavy atoms. researchgate.net

Table 2: Comparison of Experimental vs. DFT-Calculated Spectroscopic Data for Quinazoline (B50416) Derivatives

| Spectroscopic Data | Experimental Findings | DFT-Calculated Predictions | Basis Set/Functional Example |

|---|---|---|---|

| FT-IR Vibrational Frequencies (cm⁻¹) | Characteristic peaks for C=N, C-Cl, C-Br stretches. | Calculated vibrational modes, often scaled to improve agreement with experiment. | B3LYP/6-311++G(d,p) nih.gov |

| ¹H NMR Chemical Shifts (ppm) | Resonances for aromatic and methyl protons. | Predicted chemical shifts for each proton. | GIAO method with various functionals. |

| ¹³C NMR Chemical Shifts (ppm) | Resonances for all unique carbon atoms in the molecule. | Predicted chemical shifts for each carbon. | GIAO method with various functionals. |

Investigation of Regioselectivity and Stereoselectivity in Reactions

One of the most powerful applications of DFT is in predicting and explaining the selectivity of chemical reactions. For a molecule like this compound, which has multiple reactive sites, understanding regioselectivity is critical for synthetic planning.

Theoretical studies on 2,4-dichloroquinazolines have effectively explained the high regioselectivity observed in SNAr reactions. nih.govresearchgate.netnih.gov DFT calculations show that the carbon atom at the 4-position of the quinazoline ring is more susceptible to nucleophilic attack than the carbon at the 2-position. nih.govresearchgate.net This is explained by analyzing the molecule's frontier molecular orbitals. The Lowest Unoccupied Molecular Orbital (LUMO) is the key orbital that accepts electrons from an incoming nucleophile. Calculations reveal that the LUMO has a larger coefficient on the C4 carbon, making it the preferred site of attack. nih.govresearchgate.net Consequently, the calculated activation energy for the nucleophilic attack at C4 is lower than at C2, confirming the experimentally observed preference. nih.govresearchgate.netnih.gov

Similar principles apply to electrophilic substitution reactions, where the Highest Occupied Molecular Orbital (HOMO) dictates the site of attack. DFT studies on related triazolo-quinazolinones have shown that analysis of HOMO coefficients and partial charges can successfully predict the site of electrophilic attack on an ambident nucleophile system. mdpi.commdpi.com

Analysis of Electronic Properties and Intramolecular Charge Transfer

DFT provides deep insights into the electronic nature of molecules. Key parameters derived from these calculations include the energies of the HOMO and LUMO. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govcancer.govschrodinger.com A smaller gap generally implies higher reactivity. nih.gov For halogenated quinazolines, the nature and position of the halogen substituents can modulate this energy gap, thereby tuning the molecule's reactivity. sapub.org

The distribution of the HOMO and LUMO across the molecular structure reveals the electron-donating and electron-accepting regions, respectively. researchgate.netsemanticscholar.org This analysis is fundamental to understanding intramolecular charge transfer (ICT), a process where electron density moves from a donor part of a molecule to an acceptor part upon photoexcitation. nih.govcore.ac.ukkfas.org.kw In quinazoline derivatives designed for applications like organic electronics or as fluorescent probes, the HOMO is often localized on an electron-donating group while the LUMO is on the quinazoline core or an electron-withdrawing group. semanticscholar.org This separation facilitates ICT, which is a key property for their function. nih.gov

Table 3: Calculated Electronic Properties of Substituted Quinazolines

| Electronic Property | Definition | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate an electron (ionization potential). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept an electron (electron affinity). |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO. youtube.com | Indicates chemical reactivity and the energy of the lowest electronic excitation. schrodinger.com |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. |

Molecular Modeling and Docking Studies for Molecular Interactions

Molecular modeling encompasses a range of computational techniques used to represent and simulate molecular structures and their interactions. For halogenated quinazolines, which are often investigated for their biological activity, molecular docking is a particularly relevant technique. nih.govnih.gov

Ligand-Target Interaction Prediction and Binding Mode Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). researchgate.net This technique is essential in drug discovery for identifying potential biological targets and understanding the structural basis of a compound's activity. nih.gov

In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. The quinazoline derivative is then computationally placed into the protein's active site in various possible conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. nih.gov

Studies on various halogenated and substituted quinazolines have used docking to elucidate their binding modes with targets such as carbonic anhydrases, nih.gov epidermal growth factor receptor (EGFR), nih.gov and various bacterial enzymes. nih.gov The analysis of the best-scoring poses reveals key intermolecular interactions, such as:

Hydrogen bonds: Formed between hydrogen bond donors (like N-H groups) and acceptors (like oxygen or nitrogen atoms).

Hydrophobic interactions: Occur between nonpolar regions of the ligand and the protein.

π-π stacking: Interactions between aromatic rings.

Halogen bonds: Noncovalent interactions involving the halogen atoms (bromine and chlorine).

These predicted interactions provide a rational basis for the observed biological activity and can guide the design of new, more potent analogues. nih.govnih.gov

Table 4: Common Protein Targets for Quinazoline Derivatives in Docking Studies

| Protein Target | Therapeutic Area | Key Interactions Observed |

|---|---|---|

| Carbonic Anhydrase IX/XII | Anticancer | Hydrogen bonds with active site residues; coordination to zinc ion. nih.gov |

| EGFR Tyrosine Kinase | Anticancer | Hydrogen bonds with key amino acids (e.g., Met793); hydrophobic interactions. nih.gov |

| DHFR (Dihydrofolate Reductase) | Antibacterial | Hydrogen bonds and non-polar interactions within the active site. nih.gov |

| PDK1 (3-Phosphoinositide-dependent protein kinase-1) | Anticancer | Strong binding affinity with interactions involving key residues like Ala162. nih.gov |

In Silico Screening Methodologies for Potential Interactors

In silico screening has become an indispensable tool in drug discovery for identifying potential molecular targets for compounds like this compound. This process involves a variety of computational techniques to predict the binding affinity and interaction patterns between a ligand (the quinazoline derivative) and a biological target, typically a protein.

One of the primary methods used is molecular docking . This technique predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. For halogenated quinazolines, docking studies can elucidate how the bromo and chloro substituents influence binding. For instance, studies on similar 6-bromo-quinazoline derivatives have utilized molecular docking to investigate their binding affinity against targets like the Epidermal Growth Factor Receptor (EGFR). The binding energy of these compounds is calculated, with more negative values indicating a stronger interaction. It has been observed that halogen substitutions can significantly impact these binding energies nih.govnih.gov.

Another key aspect of in silico screening is the development of Quantitative Structure-Activity Relationship (QSAR) models. 3D-QSAR is a computational technique that correlates the biological activity of a set of compounds with their three-dimensional properties. For quinazoline derivatives, 3D-QSAR models help in understanding the structural requirements for their inhibitory effects on specific targets. These models can guide the design of new derivatives with enhanced activity by identifying regions where certain physicochemical properties, such as electrostatic potential or steric bulk, are favorable for interaction nih.gov.

The general workflow for in silico screening of a compound like this compound would typically involve:

Library Preparation : A virtual library of the compound and its analogs is created.

Target Selection and Preparation : A biologically relevant protein target is chosen, and its 3D structure is prepared for docking.

Molecular Docking : The library of compounds is docked into the active site of the target protein.

Scoring and Ranking : The docked poses are scored based on their predicted binding affinity.

Hit Identification and Analysis : The top-ranking compounds are identified as potential "hits," and their interaction patterns are analyzed in detail.

These in silico screening methodologies allow for the rapid and cost-effective evaluation of large numbers of compounds, prioritizing those with the highest potential for biological activity for further experimental validation.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For halogenated quinazolines, MD simulations provide critical insights into their conformational stability and dynamic behavior when interacting with a biological target. These simulations can validate the results of molecular docking and provide a more detailed picture of the binding event.

A typical MD simulation of a protein-ligand complex, such as this compound bound to a kinase, involves several stages:

System Setup : The docked complex is placed in a simulation box, typically filled with water molecules to mimic the physiological environment. Ions are added to neutralize the system.

Minimization : The energy of the system is minimized to remove any steric clashes or unfavorable geometries.

Equilibration : The system is gradually heated and equilibrated to the desired temperature and pressure, allowing the solvent and ions to relax around the protein-ligand complex.

Production Run : The simulation is run for a specific period, typically nanoseconds to microseconds, during which the trajectory of all atoms is recorded.

The resulting trajectory is then analyzed to understand the stability and dynamics of the complex. Key parameters analyzed include:

Root Mean Square Deviation (RMSD) : This parameter measures the average deviation of the protein and ligand backbone atoms from their initial positions over the course of the simulation. A stable RMSD value suggests that the complex has reached equilibrium and the ligand is stably bound within the active site. Studies on similar quinazoline derivatives have shown that stable RMSD values are indicative of a stable protein-ligand complex nih.gov.

Root Mean Square Fluctuation (RMSF) : RMSF analysis reveals the fluctuation of individual amino acid residues in the protein. It helps to identify flexible regions of the protein and how ligand binding affects this flexibility. Lower RMSF values in the binding site residues upon ligand binding can indicate a more stable interaction.

Hydrogen Bond Analysis : The number and duration of hydrogen bonds formed between the ligand and the protein are monitored throughout the simulation. The presence of stable hydrogen bonds is a strong indicator of a high-affinity interaction. For instance, in related bromo-quinazoline derivatives, hydrogen bonding with key residues in the EGFR active site has been shown to be crucial for their inhibitory activity nih.gov.

The table below summarizes the key analyses performed in MD simulations and their significance in understanding the behavior of halogenated quinazolines.

| Analysis Parameter | Description | Significance for Halogenated Quinazolines |

| RMSD | Measures the deviation of atomic positions from a reference structure over time. | Indicates the stability of the quinazoline derivative within the binding pocket of the target protein. |

| RMSF | Measures the fluctuation of individual atoms or residues around their average position. | Reveals the flexibility of different parts of the protein upon ligand binding and identifies key interacting residues. |

| Hydrogen Bonds | Identifies the formation and duration of hydrogen bonds between the ligand and the protein. | Highlights crucial interactions that contribute to the binding affinity and specificity of the quinazoline derivative. |

| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | A stable Rg value suggests that the protein's overall fold is maintained upon ligand binding. |

Through these detailed computational analyses, a comprehensive understanding of the molecular interactions, conformational stability, and dynamic behavior of this compound and other halogenated quinazolines can be achieved, providing a solid foundation for the rational design of novel therapeutic agents.

Structure Activity Relationship Sar Studies of 5 Bromo 4 Chloro 2 Methylquinazoline and Its Analogs

Impact of Halogen Substituents on Molecular Interactions and Biological Activity (In Vitro)

Studies on various quinazoline (B50416) and quinazolinone derivatives have consistently shown that the presence of halogens can enhance biological activity. For instance, the substitution of halogen atoms in the benzene (B151609) ring of 2-phenyl-2,3-dihydroquinazolin-4(1H)-one derivatives was found to increase their binding affinity to human serum albumin (HSA). researchgate.netmdpi.com This enhanced binding is attributed to increased hydrophobic interactions and is often proportional to the atomic number and hydrophobicity of the halogen. researchgate.netmdpi.com The binding affinity was observed to increase in the order F < Cl < Br < I. researchgate.net

In the context of enzyme inhibition, halogen substitution can be critical for potency. A study on 4-anilinoquinazoline (B1210976) derivatives as epidermal growth factor receptor (EGFR) inhibitors revealed that varying the halogen at the 3'-position of the aniline (B41778) ring dramatically modulated inhibitory activity. The bromine-substituted analog was found to be the most potent inhibitor in this series. mdpi.com This highlights that the specific type of halogen is a key determinant of activity, likely due to a combination of size, electronegativity, and ability to form favorable interactions within the enzyme's active site. mdpi.comresearchgate.net

The table below summarizes the physicochemical properties of common halogen substituents, which are crucial for understanding their impact on molecular interactions.

| Halogen | Atomic Number | Electronegativity | Atomic Radius (Å) | Hydrophobic Parameter (π) |

| Fluorine (F) | 9 | 4.0 | 0.64 | 0.14 |

| Chlorine (Cl) | 17 | 3.0 | 0.99 | 0.71 |

| Bromine (Br) | 35 | 2.8 | 1.14 | 0.86 |

| Iodine (I) | 53 | 2.5 | 1.33 | 1.12 |

| Data sourced from Molecules 2012, 17, 2001-2013. researchgate.net |

Positional Effects of Bromo and Chloro Substituents on the Quinazoline Core

The specific placement of halogen atoms on the quinazoline core is a critical factor governing the biological activity of the resulting analogs. The reactivity and interaction potential of a halogen are dictated by its position. For instance, halogens at the C2 and C4 positions are particularly activated towards nucleophilic displacement, making these positions synthetically versatile for introducing further diversity.

In the case of 5-Bromo-4-chloro-2-methylquinazoline, the chlorine atom at the C4 position is highly susceptible to nucleophilic substitution, a common strategy for synthesizing libraries of 4-substituted quinazolines. This reactivity allows for the introduction of various amine side chains to probe interactions with specific biological targets. mdpi.comsemanticscholar.org The bromine atom at the C5 position, being on the benzene portion of the scaffold, is less reactive to nucleophilic substitution but plays a significant role in modulating the electronic properties of the ring and can participate in key binding interactions.

SAR studies on quinazolinone derivatives have revealed that the presence of a halogen atom at position 6 or 8 can significantly improve antimicrobial activities. nih.gov For example, in a series of 2-methyl-3-(4'-morpholino-phenyl)-4(3H)-quinazolinones, the 6,8-dibromo substituted analog exhibited the highest analgesic and anti-inflammatory activity, while the 6-bromo analog showed the best antimicrobial profile. researchgate.net This suggests that halogenation on the benzo- part of the quinazoline ring is beneficial for these activities. The specific compound this compound has a less commonly studied C5-bromo pattern, suggesting a unique SAR profile compared to the more frequently investigated 6-, 7-, or 8-halo derivatives.

The differential reactivity of halogens based on their position allows for selective and sequential chemical modifications, which is a cornerstone of SAR studies. The greater reactivity of a C2 or C4 halogen compared to one at C5, C6, C7, or C8 enables stepwise functionalization to build molecular complexity in a controlled manner.

Influence of the 2-Methyl Group and Other Peripheral Substitutions on Activity

Research on various quinazolinone series has established that a methyl or thiol group at the C2 position is crucial for antimicrobial activities. nih.gov Similarly, studies on 2-methyl-quinazolin-4(3H)-ones have demonstrated their potential as analgesic, anti-inflammatory, and antimicrobial agents. researchgate.net The importance of the C2-substituent is further highlighted by the fact that many synthetic routes are designed to introduce diversity at this position. scirp.orgmdpi.com

Replacing the 2-methyl group with other substituents can have a profound impact on the biological profile of the resulting analog. For example, incorporating an aryl group can lead to potent anticancer activity, often through the inhibition of protein kinases. mdpi.com The introduction of a styryl group at the C2 position has also been shown to enhance chemotherapeutic action. frontiersin.org The following table illustrates how modifications at the C2 position, along with other substitutions, can influence the biological activity of the quinazoline scaffold.

| Compound Series | C2-Substituent | Other Key Substituents | Observed In Vitro Activity |

| Quinazolin-4(3H)-ones | Methyl | 6-Bromo, 3-(4'-morpholino-phenyl) | High Antimicrobial Activity researchgate.net |

| Quinazolin-4(3H)-ones | Methyl | 6,8-Dibromo, 3-(4'-morpholino-phenyl) | High Analgesic & Anti-inflammatory Activity researchgate.net |

| Quinazolin-4(3H)-ones | 2-Methoxyphenyl | 8-Nitro | Antiproliferative mdpi.com |

| Quinazolines | Aniline derivatives | 4-Alkylamino | Antitumor semanticscholar.org |

Rational Design Principles for Modulating In Vitro Activity via Structural Modification

Based on the SAR findings for this compound and its analogs, several rational design principles can be formulated to guide the synthesis of new derivatives with potentially enhanced in vitro activity. nih.govacs.org

Systematic Halogen Modification: The type and position of halogen substituents are critical. A primary design strategy would involve synthesizing analogs where the C5-bromo and C4-chloro groups are systematically varied. This includes:

Halogen Swapping: Replacing bromine with chlorine or fluorine at C5, and vice-versa at C4, to fine-tune electronic and steric properties.

Positional Isomerism: Moving the bromine atom to the C6, C7, or C8 positions, as literature suggests that C6 and C8 halogenation can be particularly beneficial for certain activities like antimicrobial effects. nih.gov

Poly-halogenation: Introducing an additional halogen, such as in a 5,7-dihalo or 6,8-dihalo pattern, which has been shown to increase potency in some compound series. researchgate.net

Exploration of the C2-Substituent: The 2-methyl group is important but represents only one possibility. Rational design should explore other substituents at this position to probe for additional beneficial interactions.

Replacing the methyl group with other small alkyl groups (ethyl, propyl) to optimize hydrophobic interactions.

Introducing small, functionalized groups (e.g., -CH₂OH, -CH₂NH₂) to act as hydrogen bond donors or acceptors.

Substituting the methyl group with various aryl or heteroaryl rings to explore potential π-π stacking interactions within a target's binding site.

Functionalization at the C4-Position: The C4-chloro group is an excellent synthetic handle for introducing diversity.

Displacing the chlorine with a library of primary and secondary amines (aliphatic, cyclic, and aromatic) is a well-established strategy for developing potent enzyme inhibitors, such as EGFR kinase inhibitors. mdpi.com The nature of the amine can be tailored to target specific amino acid residues in an active site.

Integrated Modification: The most effective design strategies will likely involve combining the principles above. For instance, after identifying an optimal substituent at the C4 position, further optimization could be achieved by exploring different halogen patterns on the benzo ring (positions C5-C8) or by modifying the C2-substituent. This integrated approach allows for a comprehensive exploration of the chemical space around the quinazoline scaffold to maximize biological activity.

By applying these principles, medicinal chemists can systematically modify the this compound structure to develop new analogs with improved potency, selectivity, and desired physicochemical properties for in vitro biological applications.

Investigating Mechanistic Aspects of Biological Interactions in Vitro Focus

Exploration of Enzyme Inhibition Mechanisms

Quinazoline (B50416) derivatives are recognized for their potent ability to inhibit various enzymes crucial for cellular processes, making them a significant area of interest in drug discovery.

Kinases: The quinazoline scaffold is a well-established pharmacophore for kinase inhibitors. These compounds typically act as ATP-competitive inhibitors, binding to the ATP pocket of the enzyme's catalytic domain. This interaction prevents the phosphorylation of substrate proteins, thereby interrupting signaling pathways that are often hyperactive in cancer cells. For instance, 4-anilinoquinazoline (B1210976) derivatives have been widely investigated as inhibitors of receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR-2), and platelet-derived growth factor receptor beta (PDGFR-β). The planar quinazoline ring system facilitates interaction with the hinge region of the kinase domain, a critical aspect of their inhibitory mechanism.

Methyltransferases: Certain quinazoline derivatives have emerged as inhibitors of histone and DNA methyltransferases (HMTs and DNMTs), enzymes that play a crucial role in epigenetic regulation. chemrxiv.orgnih.gov For example, 2,4-diamino-6,7-dimethoxyquinazoline was identified as a selective inhibitor of the G9a histone methyltransferase. nih.gov More recent studies have shown that quinazoline-based compounds can act as potent inhibitors of DNMT1, with some demonstrating nanomolar efficacy. chemrxiv.org These inhibitors often work by mimicking the S-adenosyl-L-methionine (SAM) cofactor or the substrate, thereby blocking the transfer of a methyl group to DNA or histone proteins. researchgate.net Molecular modeling suggests these compounds can occupy the enzyme's active site, leading to the inhibition of methylation. chemrxiv.org

PARP: Poly(ADP-ribose) polymerase (PARP) is a key enzyme in the DNA repair pathway. Quinazolinone derivatives, particularly those with specific substitutions, have been identified as potent PARP inhibitors. nih.gov The mechanism involves mimicking the nicotinamide portion of the NAD+ substrate, which PARP uses to synthesize poly(ADP-ribose) chains at sites of DNA damage. By competitively binding to the nicotinamide-binding pocket of PARP's catalytic domain, these quinazoline compounds prevent the enzyme from performing its function, leading to an accumulation of DNA damage and subsequent cell death, especially in cancer cells with pre-existing DNA repair defects.

Cellular Antiproliferative Activity Mechanisms through In Vitro Cell Line Studies

The antiproliferative effects of quinazoline derivatives are a direct consequence of their enzyme-inhibiting activities. In vitro studies using various human cancer cell lines have demonstrated that these compounds can induce cell cycle arrest and apoptosis.

The primary mechanism involves the inhibition of signaling pathways essential for cell growth and proliferation. For example, by blocking EGFR, quinazoline derivatives halt the downstream signaling cascades that lead to cell division. Mechanistic studies have shown that this can cause cells to accumulate in the G2/M phase of the cell cycle. nih.gov Furthermore, some quinazoline derivatives function as tubulin polymerization inhibitors. They bind to the colchicine site on tubulin, disrupting the formation of microtubules, which are essential for mitotic spindle formation, leading to cell cycle arrest and apoptosis. nih.gov

The cytotoxic effects of various quinazoline derivatives have been quantified in numerous studies, with IC50 values often in the nanomolar to low micromolar range across a panel of cancer cell lines.

Table 1: In Vitro Antiproliferative Activity of Selected Quinazoline Derivatives

| Compound Type | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 4,6-disubstituted quinazoline | HCT-116 (Colon) | Potent Activity | nih.gov |

| 4,6-disubstituted quinazoline | MCF-7 (Breast) | Potent Activity | nih.gov |

| 2-chloroquinazoline derivative | Various Tumor Cells | Low Micromolar Range | nih.gov |

Mechanistic Insights into Antimicrobial Action

Quinazoline derivatives have demonstrated a broad spectrum of antimicrobial activity, targeting various pathogens through different mechanisms.

Antibacterial: The antibacterial action of quinazoline compounds can involve the disruption of essential cellular processes. For some derivatives, the mechanism may involve interfering with bacterial cell wall synthesis or inhibiting bacterial DNA replication and protein synthesis.

Antifungal: The antifungal mechanism of certain quinazoline derivatives involves the inhibition of fungal-specific enzymes or cellular structures. Some studies suggest that these compounds can act as chitinase inhibitors, disrupting the synthesis of chitin, a critical component of the fungal cell wall. researchgate.net Others have been shown to inhibit the splicing of fungal group II introns, which are essential for the expression of certain mitochondrial genes, thereby selectively inhibiting the growth of yeasts. acs.org This can lead to abnormal morphology of cell membranes, increased permeability, and the release of cellular contents. acs.org

Antiviral: Quinazoline derivatives can inhibit viral replication through various mechanisms. They can target viral enzymes, such as reverse transcriptase in HIV, or interfere with viral entry and assembly. researchgate.netnih.gov For example, some 4-arylaminoquinazolines effectively suppress the replication of human cytomegalovirus (HCMV). nih.gov Myricetin derivatives containing a quinazolinone moiety have been shown to inhibit the tobacco mosaic virus (TMV) by binding to the coat protein (TMV-CP), with dissociation constants in the low micromolar range. acs.org

Antitubercular: Against Mycobacterium tuberculosis, quinazoline derivatives have shown significant promise. Some compounds are believed to exert their effect by inhibiting enzymes crucial for the mycobacterium's survival, such as catalase-peroxidase (KatG), which is involved in the activation of the frontline drug isoniazid. nih.gov Other quinazolines have demonstrated activity against various mycobacterial strains, including atypical ones, sometimes surpassing the activity of standard drugs like isoniazid. nih.gov

Antimalarial: The antimalarial activity of quinazolinones is often linked to the structure of febrifugine, a natural product known for its potent effects against Plasmodium parasites. scialert.netnih.gov The mechanism is thought to involve interference with the parasite's digestion of hemoglobin within the food vacuole. nih.gov More recently, a novel mechanism has been identified for a quinoline-4-carboxamide derivative, which involves the inhibition of translation elongation factor 2 (PfEF2), a critical component of the parasite's protein synthesis machinery. acs.org

DNA Binding and Cleavage Mechanisms of Quinazoline Derivatives

The planar aromatic structure of the quinazoline scaffold makes it suitable for interacting with DNA. These interactions can occur through two primary modes: intercalation and groove binding.

Intercalation: The flat quinazoline ring system can insert itself between the base pairs of the DNA double helix. This mode of binding can distort the DNA structure, interfering with crucial cellular processes such as DNA replication and transcription, ultimately leading to cell death.

Groove Binding: Alternatively, quinazoline derivatives can fit into the minor or major grooves of the DNA helix. This interaction is typically stabilized by hydrogen bonds, van der Waals forces, and electrostatic interactions with the DNA backbone or base pairs.

These DNA binding events can inhibit the activity of DNA-processing enzymes and may lead to DNA cleavage, either directly or by promoting the generation of reactive oxygen species that damage the DNA strands.

Antioxidant Activity Mechanisms and Radical Scavenging Properties

Several quinazoline and quinazolinone derivatives have been shown to possess significant antioxidant properties. The mechanism of action is primarily attributed to their ability to scavenge free radicals through two main pathways:

Hydrogen Atom Transfer (HAT): Phenolic quinazolinone derivatives, in particular, can donate a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. The resulting quinazolinone radical is often stabilized by resonance, which enhances its antioxidant capacity. mdpi.commdpi.com The presence of multiple hydroxyl groups, especially in ortho or para positions, can increase this activity. nih.gov

Single Electron Transfer (SET): These compounds can also donate an electron to a free radical, converting it into a more stable species. mdpi.com Assays such as the DPPH (2,2-diphenyl-1-picryl-hydrazyl-hydrate) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are commonly used to evaluate this property. nih.govorientjchem.orgsapub.org

The antioxidant activity is highly dependent on the substitution pattern on the quinazoline ring, with electron-donating groups generally enhancing the radical scavenging ability. sapub.org

Table 2: Antioxidant Activity of Selected Quinazolinone Derivatives

| Compound Type | Assay | Mechanism | Finding | Reference |

|---|---|---|---|---|

| Dihydroxy-substituted quinazolinones | DPPH, ABTS, TEACCUPRAC | HAT/SET | Potent radical scavenging activity, especially with ortho or para dihydroxy groups. | nih.gov |

| Phenolic quinazolin-4(3H)-one derivatives | ABTS, DPPH, NO | HAT/SET | Ortho diphenolic derivatives showed the highest radical scavenging activity. | mdpi.com |

Studies on Efflux Pump Inhibition Mechanisms

Efflux pumps are transmembrane proteins that bacteria use to expel antibiotics, contributing significantly to multidrug resistance. Quinazolinone-based compounds have been investigated as efflux pump inhibitors (EPIs). The mechanism of action for these EPIs involves blocking the function of these pumps, thereby increasing the intracellular concentration of antibiotics and restoring their efficacy.

These inhibitors are thought to act by binding to the efflux pump proteins, either competitively with the antibiotic substrate or at an allosteric site, inducing a conformational change that inactivates the pump. By inhibiting pumps such as the AcrAB-TolC system in Gram-negative bacteria, these quinazoline derivatives can act as adjuvants, re-sensitizing resistant bacteria to existing antibiotics.

Future Research Directions and Perspectives in Halogenated Quinazoline Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of halogenated quinazolines has traditionally relied on methods that can be harsh and generate significant waste. A major focus for the future will be the development of novel and sustainable synthetic methodologies that are more efficient, cost-effective, and environmentally benign.

Green chemistry principles are increasingly being applied to the synthesis of quinazoline (B50416) derivatives. dntb.gov.ua This includes the use of ionic liquids as eco-friendly solvents and catalysts, which offer advantages over conventional acid catalysts. openmedicinalchemistryjournal.com Multicomponent reactions (MCRs), microwave-assisted synthesis, and ultrasound-promoted reactions are also gaining prominence as they often lead to higher yields, shorter reaction times, and reduced environmental impact. openmedicinalchemistryjournal.comnih.gov For instance, the use of a reusable ionic liquid in a three-component domino reaction has been shown to be an eco-friendly and efficient method for synthesizing benzothiazoloquinazolines. openmedicinalchemistryjournal.com Similarly, solvent-free, multi-component green methodologies catalyzed by ionic liquids have been developed for the high-yield synthesis of quinazolines without the need for chromatographic purification. frontiersin.org

Transition-metal-free approaches are also highly desirable to avoid potential contamination of the final products with toxic metals. mdpi.com Recent progress has been made in developing metal-free synthesis methods, although challenges such as the use of hazardous oxidants and high temperatures remain. mdpi.com Future research will likely focus on overcoming these limitations by exploring novel catalytic systems and reaction conditions. Visible light-mediated catalysis, for example, offers a green and efficient pathway for constructing heterocyclic skeletons under mild conditions. acs.org

Integration of Advanced Spectroscopic and Structural Characterization Techniques

A thorough understanding of the structure-property relationships of halogenated quinazolines is essential for the design of new compounds with desired biological activities or material properties. The integration of advanced spectroscopic and structural characterization techniques will play a pivotal role in this endeavor.

Quantum chemical computations, such as time-dependent density functional theory (TD-DFT), are powerful tools for predicting the structural, rotational, and vibrational spectroscopic properties of halogenated compounds. mdpi.com These computational methods can assist in the analysis of experimentally recorded spectra and provide insights into the electronic properties of molecules. mdpi.comnih.gov For example, computational studies on 4-anilinoquinazoline (B1210976) EGFR inhibitors have shown that halogen substitution can lead to noticeable alterations in electronic properties like dipole moment, which in turn impacts their interaction with the EGFR binding site. nih.gov

Advanced NMR techniques, such as DEPT (Distortionless Enhancement by Polarization Transfer), provide detailed information about the carbon skeleton of molecules. orientjchem.org Mass spectrometry is another indispensable tool for the characterization of novel quinazoline derivatives. nih.govbeilstein-journals.org X-ray crystallography provides definitive three-dimensional structural information, which is crucial for understanding intermolecular interactions and for structure-based drug design.

The combination of experimental and theoretical spectroscopic studies will be key to elucidating the subtle effects of halogenation on the molecular properties of quinazolines. mdpi.com For instance, the UV-visible spectra of halogen-substituted 4-anilinoquinazoline tyrosine kinase inhibitors have been shown to correlate with their potency, with more potent compounds typically exhibiting shorter wavelengths. nih.gov

Application of Machine Learning and Artificial Intelligence in SAR and Compound Design

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of drug discovery, including the design of novel halogenated quinazoline derivatives. These computational tools can analyze vast datasets to identify complex structure-activity relationships (SAR) and predict the biological activity of new compounds.

Quantitative Structure-Activity Relationship (QSAR) modeling is a well-established computational method used to correlate the chemical structure of compounds with their biological activity. researchgate.net By developing robust QSAR models, researchers can screen virtual libraries of compounds and prioritize those with the highest predicted activity for synthesis and testing. researchgate.net

The integration of ML and AI with high-throughput screening (HTS) data will be particularly powerful. By training models on large HTS datasets, it will be possible to develop highly accurate predictive models for a wide range of biological targets. This will enable the rapid identification of promising lead compounds from large virtual libraries.

Exploration of Emerging Biological Targets and Novel Mechanistic Pathways

Quinazoline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govfrontiersin.orgnih.govepa.govnih.gov A key area of future research will be the exploration of emerging biological targets and novel mechanistic pathways for halogenated quinazolines.

The discovery of new biological targets is crucial for addressing unmet medical needs. High-throughput screening of halogenated quinazoline libraries against a diverse panel of targets can lead to the identification of novel inhibitors for diseases such as cancer, infectious diseases, and neurodegenerative disorders. For example, recent research has focused on designing quinazoline derivatives as inhibitors of immune checkpoints like IDO1 and PD-L1 for cancer immunotherapy. nih.gov Other studies have explored their potential as phosphodiesterase 7 (PDE7) inhibitors. nih.gov

Understanding the detailed mechanism of action of bioactive quinazolines is essential for optimizing their therapeutic potential and minimizing off-target effects. This involves a combination of biochemical, cellular, and in vivo studies to identify the specific molecular targets and signaling pathways that are modulated by these compounds. For instance, many 4-anilinoquinazoline derivatives exert their anticancer effects by inhibiting epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov

Furthermore, the unique properties of halogenated compounds, such as their ability to form halogen bonds, can be exploited to design compounds with enhanced binding affinity and selectivity for their targets. The exploration of these non-covalent interactions will be an important aspect of future drug design efforts in this area.

Q & A

Basic Research Questions

Q. How can I optimize the synthesis of 5-Bromo-4-chloro-2-methylquinazoline to improve yield and purity?

- Methodological Answer : Use a stepwise halogenation approach. First, brominate the quinazoline core at the 5-position using N-bromosuccinimide (NBS) under reflux in anhydrous tetrahydrofuran (THF). Subsequent chlorination at the 4-position can be achieved with phosphorus oxychloride (POCl₃) at 80–90°C. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3) and purify via column chromatography (silica gel, gradient elution). Yield optimization may require controlled stoichiometry and inert atmosphere conditions to prevent side reactions .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

- Methodological Answer : After quenching the reaction with ice-water, extract the product using dichloromethane. Perform recrystallization from ethanol/water (1:1) to remove polar impurities. For persistent byproducts (e.g., dihalogenated analogs), use preparative HPLC with a C18 column (acetonitrile/water + 0.1% trifluoroacetic acid) to achieve >98% purity. Confirm purity via ¹H NMR (DMSO-d₆, 400 MHz) and LC-MS (ESI+) .

Q. How should I interpret conflicting NMR data for this compound?

- Methodological Answer : Discrepancies in chemical shifts (e.g., aromatic protons) may arise from solvent effects, residual water, or impurities. Compare spectra with deuterated solvents (CDCl₃ vs. DMSO-d₆) and reference coupling constants to literature analogs. For example, the methyl group at C2 typically resonates at δ 2.4–2.6 ppm in CDCl₃. Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation and skin contact due to potential irritancy. Store in airtight containers at RT, away from heat and moisture. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Refer to SDS guidelines for spill management and disposal .

Advanced Research Questions

Q. How can I investigate the reactivity of this compound in cross-coupling reactions for functional group diversification?

- Methodological Answer : Employ Suzuki-Miyaura coupling using Pd(PPh₃)₄ as a catalyst to replace bromine with aryl/heteroaryl boronic acids. Optimize reaction conditions (e.g., solvent: DMF/H₂O, temperature: 90°C) and monitor via LC-MS. For regioselective substitution at the chloro position, use Buchwald-Hartwig amination with palladium catalysts and sterically hindered ligands (e.g., XPhos) .

Q. What strategies are effective for resolving crystal structure inconsistencies in quinazoline derivatives?

- Methodological Answer : Use X-ray crystallography with SHELXL for refinement. For poor-quality crystals, optimize crystallization conditions (e.g., slow evaporation from ethyl acetate/hexane). Address twinning or disorder by collecting high-resolution data (λ = 0.71073 Å) and applying restraints. Validate structures using PLATON and CCDC deposition .

Q. How can I design experiments to assess the structure-activity relationship (SAR) of this compound analogs?

- Methodological Answer : Synthesize derivatives with systematic substitutions (e.g., replacing Cl with F or methyl with ethyl). Evaluate biological activity (e.g., enzyme inhibition) using dose-response assays (IC₅₀). Correlate electronic (Hammett σ) and steric (Taft Eₛ) parameters with activity trends. Use molecular docking (AutoDock Vina) to predict binding modes .

Q. What computational methods validate the electronic properties of this compound?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311G**) to compute HOMO/LUMO energies and electrostatic potential maps. Compare with experimental UV-Vis spectra (λmax in acetonitrile). Analyze charge distribution at halogen sites to predict nucleophilic/electrophilic reactivity .

Q. How do I address contradictory data in kinetic studies of this compound degradation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.